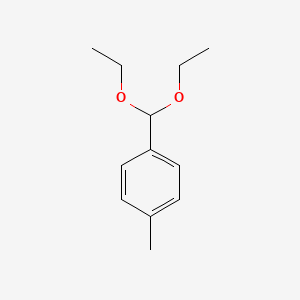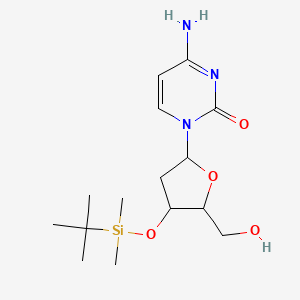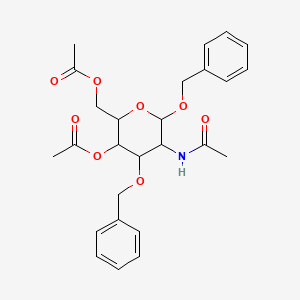![molecular formula C24H7Br4NNa2O7 B12286533 Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12286533.png)
Disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
-
Synthèse en laboratoire
Matières premières : Fluorescéine et brome.
Conditions réactionnelles : La réaction est généralement effectuée dans l'éthanol, où la fluorescéine réagit avec le brome pour donner le produit souhaité.
-
Production industrielle
Matières premières : Résorcinol et anhydride phtalique.
Conditions réactionnelles : La synthèse industrielle implique la condensation du résorcinol avec l'anhydride phtalique, suivie d'une bromination avec du brome et d'une neutralisation ultérieure avec de l'hydroxyde de sodium pour former le sel disodique.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, souvent facilitées par la catalyse photoredox.
Substitution : Les atomes de brome dans le composé peuvent être substitués dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Implique généralement l'utilisation de lumière et d'un photocatalyseur approprié.
Substitution : Nécessite des nucléophiles spécifiques et des conditions réactionnelles appropriées.
Principaux produits
Oxydation : Conduit à la formation de divers dérivés oxydés.
Substitution : Résultat du remplacement des atomes de brome par d'autres groupes fonctionnels.
Applications de la recherche scientifique
Disodium;2’,4’,5’,7’-tétrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme photocatalyseur en synthèse organique, en particulier en catalyse photoredox.
Biologie : Employé comme agent de coloration en histologie et en cytologie pour mettre en évidence les structures cellulaires.
Médecine : Utilisé dans les procédures de diagnostic et comme marqueur dans diverses analyses.
Industrie : Appliqué dans la fabrication de colorants et de pigments pour les textiles et autres matériaux.
Mécanisme d'action
Le composé exerce ses effets principalement grâce à sa capacité à absorber la lumière et à participer à des réactions photoredox. Lorsqu'il est exposé à la lumière, il peut générer des espèces réactives de l'oxygène, qui peuvent ensuite participer à diverses transformations chimiques. Cette propriété en fait un outil précieux en catalyse photoredox, où il facilite l'oxydation des substrats .
Applications De Recherche Scientifique
Disodium;2’,4’,5’,7’-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has a wide range of applications in scientific research:
Chemistry: Used as a photocatalyst in organic synthesis, particularly in photoredox catalysis.
Biology: Employed as a staining agent in histology and cytology to highlight cellular structures.
Medicine: Utilized in diagnostic procedures and as a marker in various assays.
Industry: Applied in the manufacturing of dyes and pigments for textiles and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light and participate in photoredox reactions. Upon exposure to light, it can generate reactive oxygen species, which can then engage in various chemical transformations. This property makes it a valuable tool in photoredox catalysis, where it facilitates the oxidation of substrates .
Comparaison Avec Des Composés Similaires
Composés similaires
Sel disodique de 2’,4’,5’,7’-tétrabromo-4,5,6,7-tétrachlorofluorescéine : Un autre colorant synthétique avec des applications similaires mais des schémas d'halogénation différents.
Dibromofluorescéine : Un composé apparenté avec moins d'atomes de brome, utilisé dans des contextes similaires mais avec une réactivité différente.
Unicité
Disodium;2’,4’,5’,7’-tétrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate est unique en raison de son schéma de bromination spécifique, qui lui confère des propriétés photophysiques distinctes. Cela le rend particulièrement efficace dans les applications nécessitant une grande photostabilité et réactivité sous la lumière .
Propriétés
Formule moléculaire |
C24H7Br4NNa2O7 |
|---|---|
Poids moléculaire |
786.9 g/mol |
Nom IUPAC |
disodium;2',4',5',7'-tetrabromo-5-(2,5-dioxopyrrol-1-yl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C24H9Br4NO7.2Na/c25-13-6-11-21(17(27)19(13)32)35-22-12(7-14(26)20(33)18(22)28)24(11)10-2-1-8(5-9(10)23(34)36-24)29-15(30)3-4-16(29)31;;/h1-7,32-33H;;/q;2*+1/p-2 |
Clé InChI |
GEAIXZHJOUJASE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C=C1N3C(=O)C=CC3=O)C(=O)OC24C5=CC(=C(C(=C5OC6=C(C(=C(C=C46)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)


![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)
![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)

![N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-L-tyrosine methyl ester](/img/structure/B12286481.png)



![4-azido-2,3,5,6-tetrafluoro-N-[1-(2-methylsulfonylsulfanylethylamino)-1-oxo-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexan-2-yl]benzamide](/img/structure/B12286518.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoro-1,3-diazinane-2,4-dione](/img/structure/B12286527.png)

